4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is an organic compound with the molecular formula C14H9IN2O. It is characterized by the presence of a cyano group, an iodophenyl group, and a thiazole ring, making it a compound of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:
4-cyano-N-(4-iodophenyl)benzamide: This compound shares a similar structure but lacks the thiazole ring.
4-cyano-N-(4-bromophenyl)benzamide: This compound has a bromine atom instead of an iodine atom.
4-cyano-N-(4-chlorophenyl)benzamide: This compound has a chlorine atom instead of an iodine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10IN3OS/c18-14-7-5-12(6-8-14)15-10-23-17(20-15)21-16(22)13-3-1-11(9-19)2-4-13/h1-8,10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLJPNNKOGWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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